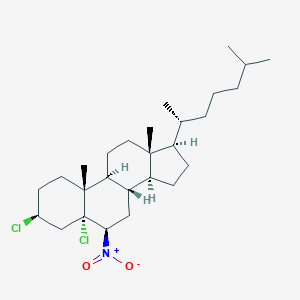![molecular formula C30H20O2S3 B107924 (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone CAS No. 19018-17-8](/img/structure/B107924.png)
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone, also known as curcumin, is a naturally occurring polyphenolic compound found in turmeric. Curcumin has been extensively studied for its various biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Efectos Bioquímicos Y Fisiológicos
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by scavenging free radicals and increasing the activity of antioxidant enzymes. Curcumin has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone has been shown to have anticancer effects by inhibiting cell proliferation and inducing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its low toxicity and high bioavailability. Curcumin is also readily available and relatively inexpensive. However, one of the major limitations of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone research. One area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone analogs with improved solubility and bioavailability. Another area of research is the development of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone-based drug delivery systems. Additionally, further research is needed to elucidate the mechanisms of action of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone and its potential therapeutic effects in various diseases.
Métodos De Síntesis
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The chemical synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the condensation of acetylacetone and aromatic aldehydes in the presence of a base. The microbial synthesis of (2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone involves the use of microorganisms such as Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its various biological properties. It has been shown to have antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Curcumin has also been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
19018-17-8 |
|---|---|
Nombre del producto |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
Fórmula molecular |
C30H20O2S3 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C30H20O2S3/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-33-30(35-34-29)26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25+,30-26+ |
Clave InChI |
WGSSHGZTWZDQDU-XDHTVYJESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/2\SS/C(=C(/C(=O)C3=CC=CC=C3)\C4=CC=CC=C4)/S2)/C(=O)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=C2SC(=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)SS2)C(=O)C5=CC=CC=C5 |
Sinónimos |
α,α'-(1,2,4-Trithiolane-3,5-diylidene)bis(ω-phenylacetophenone) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



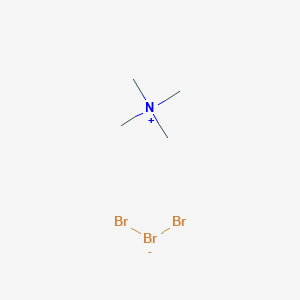
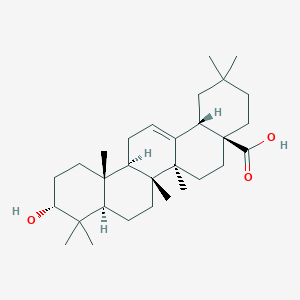

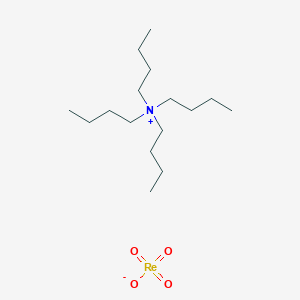
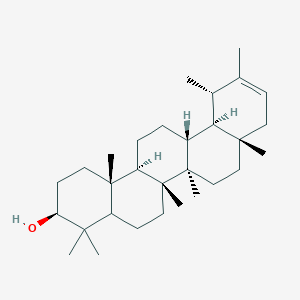
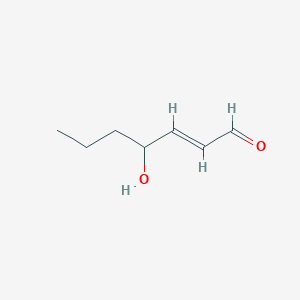
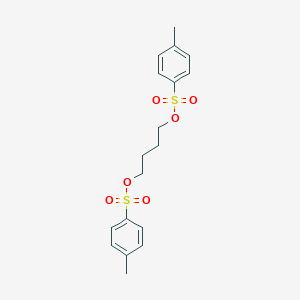
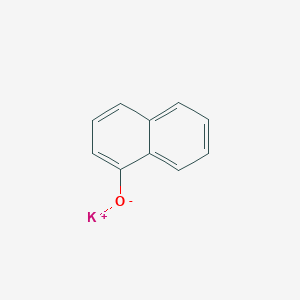
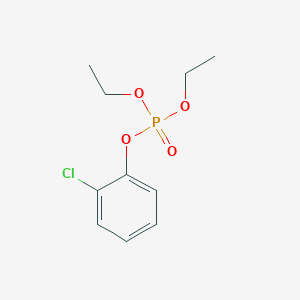

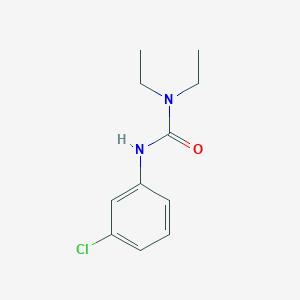

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
